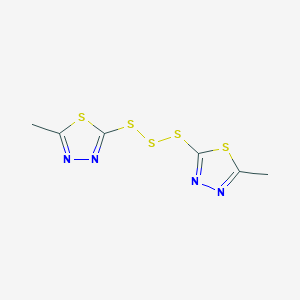
2,2'-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is a heterocyclic compound that features a unique structure with multiple sulfur atoms and thiadiazole rings. This compound is of significant interest in the field of organic and medicinal chemistry due to its potential biological activities and applications in various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the cyclization and coupling reactions of precursor molecules. One common method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trisulfane linkage to simpler sulfide or thiol groups.
Substitution: The thiadiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole rings.
科学研究应用
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms and thiadiazole rings enable it to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation through the modulation of signaling pathways.
相似化合物的比较
Similar Compounds
2,5-Dimercapto-1,3,4-thiadiazole: A precursor in the synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole).
1,2,4-Triazole: Another heterocyclic compound with similar biological activities.
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
2,2’-(Trisulfane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its trisulfane linkage and dual thiadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
属性
CAS 编号 |
184642-13-5 |
|---|---|
分子式 |
C6H6N4S5 |
分子量 |
294.5 g/mol |
IUPAC 名称 |
2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)trisulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N4S5/c1-3-7-9-5(11-3)13-15-14-6-10-8-4(2)12-6/h1-2H3 |
InChI 键 |
UKTHVDDYLAFMAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)SSSC2=NN=C(S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
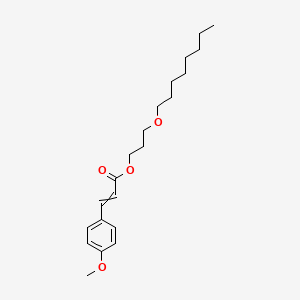
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
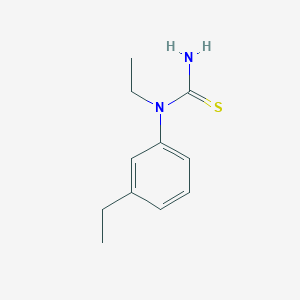
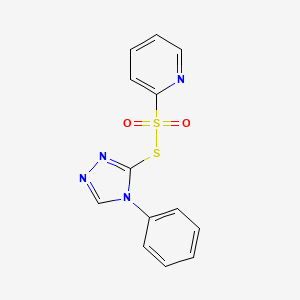
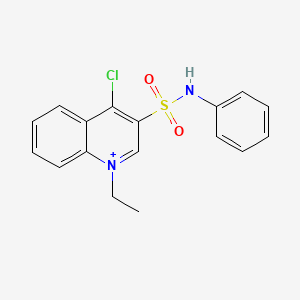
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)
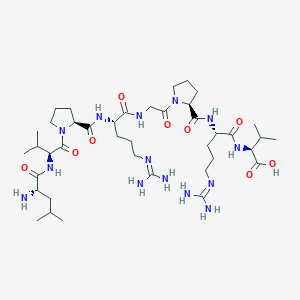
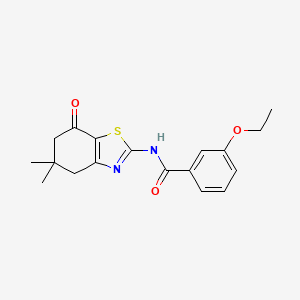

![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)
